8-Hydroxynaphthalene-2-carbonitrile
Overview
Description
8-Hydroxynaphthalene-2-carbonitrile is a chemical compound with the CAS Number: 478929-30-5. It has a molecular weight of 169.18 and is also known by the IUPAC name 8-hydroxy-2-naphthonitrile .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,13H
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Enantioselective Sensing
8-Hydroxynaphthalene-2-carbonitrile derivatives have been utilized for enantioselective sensing of chiral carboxylic acids. A study by Mei and Wolf (2004) highlighted the use of a chiral 1,8-diacridylnaphthalene-derived fluorosensor, which demonstrated enantioselectivities up to 4.5 when sensing a broad variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, in fluorescence titration experiments (Mei & Wolf, 2004).
Synthesis and Crystallography
Another significant application is in the synthesis and structural analysis of naphthalene derivatives. Noland, Narina, and Britton (2011) described a high-yielding synthesis of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile, highlighting the versatility of these compounds in organic synthesis (Noland, Narina, & Britton, 2011).
Organic Light Emitting Diodes (OLEDs)
The development of materials for organic light-emitting diodes (OLEDs) also utilizes this compound derivatives. García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, which showed potential for use in OLEDs due to their photophysical properties (García-López et al., 2014).
Catalysis and Reaction Mechanisms
The compound's derivatives play a crucial role in catalysis and understanding reaction mechanisms. For instance, the synthesis of 1-Aminonaphthalene-2-carbonitrile derivatives by Kobayashi et al. (2008) demonstrated a new method for preparing these derivatives, showcasing their importance in synthetic chemistry (Kobayashi et al., 2008).
Mechanism of Action
While there isn’t specific information available on the mechanism of action for 8-Hydroxynaphthalene-2-carbonitrile, there are studies on similar compounds. For instance, a study on 1-hydroxynaphthalene-2-carboxanilides revealed that these compounds have anticancer properties with a p53 independent mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-hydroxynaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBONGMFKXUSKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628966 | |
Record name | 8-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478929-30-5 | |
Record name | 8-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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